3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one
Brand Name: Vulcanchem
CAS No.: 2060000-14-6
VCID: VC11630580
InChI:
SMILES:
Molecular Formula: C7H8BrNO2
Molecular Weight: 218

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

CAS No.: 2060000-14-6

Cat. No.: VC11630580

Molecular Formula: C7H8BrNO2

Molecular Weight: 218

Purity: 95

* For research use only. Not for human or veterinary use.

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one - 2060000-14-6

Specification

CAS No. 2060000-14-6
Molecular Formula C7H8BrNO2
Molecular Weight 218

Introduction

3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one is a synthetic organic compound belonging to the pyridine family, which is a class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, featuring a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the pyridine ring. The "1lambda5" notation indicates that the compound contains a hypervalent nitrogen atom, which is not typical in standard pyridine derivatives but may be a notation error or a specific structural descriptor in certain contexts.

Synthesis Methods

The synthesis of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one can involve several steps, starting from simpler pyridine derivatives. A common approach might include:

  • Halogenation: Introduction of a bromine atom into a pyridine ring, which can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine itself in the presence of a catalyst.

  • Methylation: Addition of a methyl group, typically via a Friedel-Crafts alkylation reaction.

  • Methoxylation: Introduction of a methoxy group, which can be achieved through nucleophilic substitution reactions.

These steps require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to optimize yields and minimize side reactions.

Potential Applications

While specific applications of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one are not well-documented, compounds with similar structures have shown promise in various fields:

  • Pharmaceuticals: Pyridine derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Agricultural Chemicals: Some pyridine compounds are used as pesticides or herbicides due to their ability to interact with biological systems.

  • Materials Science: Pyridine-based compounds can be used in the synthesis of polymers and other materials with unique properties.

Safety and Handling

Handling 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one requires caution due to its potential toxicity and reactivity. It is advisable to use protective equipment, including gloves and goggles, and to work in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.

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